molecular formula C46H74O16 B1215280 Sapindoside B CAS No. 30994-75-3

Sapindoside B

Cat. No.: B1215280
CAS No.: 30994-75-3
M. Wt: 883.1 g/mol
InChI Key: IAGSHEHQJJTLLR-FNINEVAMSA-N
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Description

Sapindoside B is a natural product that can be extracted from the leaves of Acanthopanax sieboldianus . It possesses biological activity .


Synthesis Analysis

This compound is considered a prime constituent of Sapindus saponins, a mixture of six sapindosides (sapindosides A, B, C, D and mukorozisaponins E1 and Y1). It has been identified by advanced chromatographic and mass spectroscopic techniques .


Molecular Structure Analysis

The molecular weight of this compound is 883.07 and its formula is C46H74O16 . The exact molecular structure can be found in various scientific resources .


Physical And Chemical Properties Analysis

This compound is a saponin, a class of compounds known for their surfactant properties. Saponins like this compound can form a soapy lather when agitated in water .

Scientific Research Applications

Cytotoxicity and Pharmacokinetics

Sapindoside B, extracted from the seeds of Nigella sativa var. hispidula, has shown promising cytotoxic activity against various human cancer cell lines. A study by Hu et al. (2020) developed a reliable LC-MS/MS method for quantifying this compound in rat plasma, urine, and feces, contributing to pharmacokinetics and excretion studies. This research supports evaluating the druggability of this compound, particularly in cancer treatment (Hu et al., 2020).

Antibacterial Activity

This compound, along with Sapindoside A, has shown synergistic antibacterial action against Micrococcus luteus, as reported by Minping et al. (2021). Their study demonstrated that the combination of Sapindoside A and B effectively altered the protein composition of the cell membrane of M. luteus. This finding suggests potential applications in creating natural antibacterial agents, particularly for food industry hygiene (Minping et al., 2021).

Cosmetic Applications

Wei et al. (2021) found that this compound, in combination with Sapindoside A, exhibits potent antibacterial activity against Cutibacterium acnes, a key bacterium in acne development. The synergistic action of these compounds targets the bacterial cell membrane and disrupts its integrity. This study opens avenues for using this compound as a natural ingredient in anti-acne cosmetic products (Wei et al., 2021).

Antifungal Activity

Porsche et al. (2017) explored the antifungal properties of this compound, particularly against Venturia inaequalis and Botrytis cinerea. Their research showed that this compound, as part of saponin extracts from Sapindus mukorossi, effectively reduced symptoms and sporulation of these fungal pathogens. This suggests potential applications of this compound in agricultural pest control and plant protection (Porsche et al., 2017).

Mechanism of Action

Sapindoside B, along with other saponins, has shown strong antibacterial activity against various bacteria. The mechanism of action is speculated to involve disruption of bacterial cell membranes .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGSHEHQJJTLLR-FNINEVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276505
Record name Sapindoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30994-75-3, 3582-25-0
Record name Sapindoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030994753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapindoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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